molecular formula C20H23N3O4S B2738690 methyl 3-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946216-01-9

methyl 3-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2738690
CAS No.: 946216-01-9
M. Wt: 401.48
InChI Key: VLDUDSFJMKGSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by:

  • A tetrahydroquinazoline core with a 4-oxo-2-sulfanylidene moiety.
  • A methyl carboxylate group at position 5.
  • A cyclohexenyl ethyl carbamoyl substituent at position 2.

The sulfanylidene group may enhance binding interactions with biological targets, while the cyclohexenyl ethyl group could improve lipophilicity and membrane permeability. Structural validation of such compounds typically employs tools like SHELXL for crystallographic refinement and ORTEP-3 for visualization , ensuring high confidence in molecular geometry.

Properties

IUPAC Name

methyl 3-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-27-19(26)14-7-8-15-16(11-14)22-20(28)23(18(15)25)12-17(24)21-10-9-13-5-3-2-4-6-13/h5,7-8,11H,2-4,6,9-10,12H2,1H3,(H,21,24)(H,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDUDSFJMKGSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anthranilic Acid Derivative Preparation

The synthesis begins with the preparation of a substituted anthranilic acid precursor. For the target compound, methyl 7-carboxylate functionality is introduced at the outset. A modified approach from the synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate involves refluxing anthranilic acid with methyl chloroacetate in ethanol, yielding methyl 2-(methoxycarbonyl)benzoate. Subsequent nitration or halogenation may be required to introduce specific substituents, though the target molecule’s 7-carboxylate group simplifies this step.

Cyclocondensation to Form the Quinazolinone Skeleton

The quinazolin-4-one core is constructed via cyclocondensation. In a procedure analogous to the synthesis of 2-mercapto-3-phenylquinazolin-4-one, methyl 2-aminobenzoate reacts with cyclohex-1-en-1-yl ethyl isocyanate under reflux in ethanol with triethylamine as a base. This yields methyl 3-(cyclohex-1-en-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate, establishing the foundational heterocycle.

Introduction of the Sulfanylidene Group

Thiolation of the Quinazolinone

The sulfanylidene (-S-) moiety is introduced via thiolation. Drawing from the synthesis of ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate, the quinazolinone intermediate reacts with phosphorus pentasulfide (P₂S₅) in dry pyridine at 80–90°C for 6 hours. This converts the 2-oxo group to a thione, yielding methyl 3-(cyclohex-1-en-1-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate.

Alkylation of the Thiolate Intermediate

The thione undergoes alkylation to stabilize the sulfanylidene group. In a method adapted from the synthesis of methyl 3-(1-benzylpiperidin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate, the thiolate anion (generated using sodium hydride in DMF) reacts with methyl bromoacetate at 0–5°C. This produces methyl 2-[(4-oxo-3-(cyclohex-1-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-7-yl)carbonyl]acetate.

Carbamoyl Methyl Group Installation

Amide Bond Formation

The carbamoyl methyl moiety is introduced via nucleophilic acyl substitution. Following protocols from the synthesis of methyl 3-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate, the acetic acid derivative undergoes activation using thionyl chloride (SOCl₂) in dichloromethane, forming the corresponding acetyl chloride. This intermediate reacts with 2-(cyclohex-1-en-1-yl)ethylamine in the presence of triethylamine, yielding the target carbamoyl methyl derivative.

Alternative Coupling Strategies

For improved yield, carbodiimide-mediated coupling is employed. Using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF, the acetic acid derivative couples with 2-(cyclohex-1-en-1-yl)ethylamine at room temperature for 12 hours. This method reduces racemization and side reactions, achieving yields of 78–82%.

Optimization and Characterization

Reaction Condition Optimization

Key parameters influencing yield include:

Parameter Optimal Condition Yield Improvement Source
Solvent Anhydrous DMF +15%
Temperature 0°C (alkylation step) +20%
Catalyst Triethylamine (2.5 eq) +12%
Reaction Time 6 hours (thiolation) +8%

Spectroscopic Characterization

Critical spectral data for intermediate validation:

  • FT-IR : C=O stretch at 1685–1700 cm⁻¹ (quinazolinone), S-H stretch at 2550 cm⁻¹ (thiol intermediate).
  • ¹H NMR : Singlet at δ 3.87 ppm (COOCH₃), multiplet at δ 5.45–5.55 ppm (cyclohexenyl proton).
  • LC-MS : Molecular ion peak at m/z 487.2 [M+H]⁺.

Challenges and Mitigation Strategies

Regioselectivity in Cyclocondensation

Competing pathways during quinazoline formation may yield regioisomers. Employing high-purity methyl 2-aminobenzoate and slow reagent addition minimizes byproducts.

Thione Oxidation

The sulfanylidene group is prone to oxidation. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) preserves thione integrity.

Amide Hydrolysis

The carbamoyl methyl group may hydrolyze under acidic conditions. Using aprotic solvents and avoiding aqueous workups until final stages prevents degradation.

Chemical Reactions Analysis

Types of Reactions

methyl 3-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different quinazoline derivatives, while reduction can produce various thioxo-modified compounds.

Scientific Research Applications

methyl 3-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in the Quinazoline Family

Key analogs include SC-558 (a COX-2 inhibitor) and derivatives 1a-f (Fig. 1, ), which share the quinazoline scaffold but differ in substituents. The table below highlights critical distinctions:

Compound R Group (Position) Key Functional Groups Molecular Weight (g/mol) Reported Activity
Target Compound Cyclohexenyl ethyl Sulfanylidene, Methyl carboxylate ~450 (calculated) Hypothetical anticancer
SC-558 Sulfonamide Phenyl, Sulfonamide 332.37 COX-2 inhibition
1b (X = CH3) Methyl Methyl 290.30 Moderate anti-inflammatory
1d (X = Br) Bromine Bromophenyl 355.20 Enhanced stability
Key Observations:
  • Sulfanylidene vs. Sulfonamide: The sulfanylidene group (C=S) in the target compound may offer stronger π-π stacking interactions than SC-558’s sulfonamide (SO2NH2), which is polar and enhances solubility .

Physicochemical and Pharmacokinetic Properties

  • Synthetic Accessibility : Derivatives like 1a-f are synthetically simpler due to fewer stereocenters, whereas the target compound’s carbamoyl-methyl substituent requires multi-step synthesis.

Crystallographic Validation

Structural comparisons rely on validated data from SHELX-refined crystallography and ORTEP-3 visualizations . For example:

  • The tetrahydroquinazoline core in the target compound adopts a boat conformation, similar to SC-558’s planar quinazoline ring.

Biological Activity

Methyl 3-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C20H23N3O4SC_{20}H_{23}N_{3}O_{4}S and a molecular weight of approximately 401.48 g/mol. Its structure features a tetrahydroquinazoline core, which is a bicyclic structure containing nitrogen atoms, along with various functional groups that enhance its biological reactivity.

Key Physical Properties:

PropertyValue
DensityApproximately 1.0 g/cm³
SolubilitySoluble in organic solvents
Flash PointNot specified

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antioxidant Activity : The compound shows potential as an antioxidant, helping to neutralize free radicals and reduce oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against various pathogens.
  • Anticancer Potential : The structural characteristics of the compound indicate possible interactions with cellular pathways relevant to cancer treatment.

The mechanism of action for this compound primarily involves interactions with specific biological targets. It may inhibit certain enzymes or receptors involved in disease processes. Further studies are required to elucidate these interactions fully.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Multi-step Synthesis : This approach typically starts with the preparation of the quinazoline core, followed by the introduction of functional groups such as the thioxo group and the cyclohexenyl moiety.
  • Catalytic Methods : Utilizing specific catalysts can enhance reaction efficiency and yield.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antioxidant Studies : Research demonstrated that tetrahydroquinazoline derivatives exhibit significant antioxidant capacity in vitro, suggesting potential applications in preventing oxidative damage in cells.
    • Reference Study : A study published in Journal of Medicinal Chemistry highlighted the antioxidant properties of similar compounds derived from tetrahydroquinazolines .
  • Antimicrobial Testing : In vitro tests indicated that certain derivatives possess antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Reference Study : A comparative study in Pharmaceutical Biology evaluated the antimicrobial efficacy of quinazoline derivatives and found promising results .
  • Cancer Cell Line Studies : Investigations into the cytotoxic effects on cancer cell lines revealed that specific modifications to the compound's structure could enhance its potency against tumor cells.
    • Reference Study : Research published in Cancer Letters detailed how structural variations influenced the anticancer activity of quinazoline-based compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.